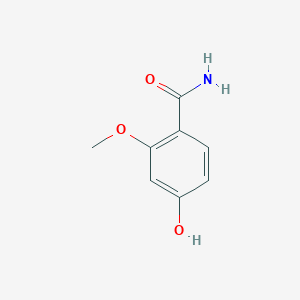

4-Hydroxy-2-methoxybenzamide

Description

Contextualization within the Benzamide (B126) Class of Compounds

Benzamides are a well-established class of compounds characterized by a benzene (B151609) ring attached to a carboxamide group (-CONH₂). walshmedicalmedia.com This structural motif is a cornerstone in medicinal chemistry, serving as a foundational scaffold for a wide array of therapeutic agents. walshmedicalmedia.comresearchgate.net The versatility of the benzamide structure allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.

The amide bond within the benzamide moiety is a critical feature, contributing to the stability of these compounds and their ability to form hydrogen bonds. mdpi.com These interactions are crucial for binding to biological targets such as enzymes and receptors. unina.it Consequently, benzamide derivatives have been successfully developed for a multitude of pharmacological applications, including antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular therapies. walshmedicalmedia.comresearchgate.net The structural simplicity and synthetic accessibility of the benzamide core make it an attractive starting point for the design of new and improved therapeutic agents. mdpi.com

Significance of Hydroxy and Methoxy (B1213986) Substituents in Bioactive Molecules

The biological activity of 4-Hydroxy-2-methoxybenzamide is significantly influenced by its hydroxyl (-OH) and methoxy (-OCH₃) substituents. These functional groups play pivotal roles in modulating the molecule's interaction with biological systems.

The hydroxyl group is a highly polar functional group capable of forming strong hydrogen bonds. researchgate.net This property can enhance the solubility of a molecule in aqueous environments and is crucial for its interaction with biological targets. researchgate.netresearchgate.net By acting as both a hydrogen bond donor and acceptor, the hydroxyl group can contribute significantly to the binding affinity of a ligand to its receptor, often increasing it by an order of magnitude per hydrogen bond. unina.itresearchgate.net However, the high polarity of the hydroxyl group also presents challenges, as it can lead to a high desolvation penalty, potentially reducing binding affinity if not perfectly positioned within a binding site. researchgate.netacs.org

The methoxy group , while also contributing to polarity, is less polar than the hydroxyl group and is primarily considered a lipophilic group. researchgate.net This lipophilicity can enhance a molecule's ability to cross cell membranes. researchgate.net The methoxy group can also act as a hydrogen bond acceptor and its presence can influence the electronic properties of the aromatic ring, which in turn can affect binding interactions and metabolic stability. researchgate.net In some instances, the methoxy group can serve as a prodrug moiety, being metabolized in the body to a more active hydroxylated form. researchgate.net The interplay between the hydrophilic nature of the hydroxyl group and the lipophilic character of the methoxy group can be strategically utilized in drug design to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Overview of Research Trajectories for this compound and its Derivatives

Research into this compound and its derivatives has unveiled a range of potential therapeutic applications, primarily centered around their activity as enzyme inhibitors. Two key areas of investigation have emerged: their role as inhibitors of Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).

PARP Inhibition:

PARP is a family of enzymes involved in DNA repair. nih.gov Inhibiting PARP, particularly PARP-1, can lead to the accumulation of DNA double-strand breaks in cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA1/2 mutations. nih.gov This makes PARP inhibitors a promising class of targeted cancer therapies. nih.gov Several benzamide derivatives have been investigated as PARP inhibitors, with the benzamide moiety mimicking the nicotinamide (B372718) scaffold of the natural PARP substrate, NAD+. nih.govgoogle.com While direct studies on this compound as a PARP inhibitor are not extensively documented in the provided search results, related compounds like 3-methoxybenzamide (B147233) are known PARP inhibitors. nih.govgoogle.comepo.orgnih.gov The structural similarity suggests that this compound could serve as a scaffold for the design of novel PARP inhibitors.

HDAC Inhibition:

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression by removing acetyl groups from histones. nih.gov Inhibition of HDACs can lead to hyperacetylation of histones, resulting in changes in gene expression that can induce cell differentiation, growth arrest, and apoptosis in tumor cells. nih.govnih.gov Consequently, HDAC inhibitors are being actively pursued as anticancer agents. nih.gov Benzamides represent a significant class of HDAC inhibitors, with compounds like CI-994 and MS-275 showing selectivity for certain HDAC isoenzymes. nih.gov The development of benzamide-based HDAC inhibitors is an active area of research, and the this compound structure provides a template for creating new derivatives with potentially improved potency and selectivity. nih.govgoogle.comevitachem.comgoogle.com For instance, a study on 3-hydroxycinnamamide-based HDAC inhibitors highlights the potential for developing potent and orally active anticancer agents from related structures. nih.gov

Other Potential Applications:

Beyond PARP and HDAC inhibition, derivatives of this compound have been explored for other biological activities. For example, Schiff base derivatives of 2-hydroxy-4-methoxybenzamide have been synthesized and evaluated as tyrosinase inhibitors, with some compounds showing potent activity. researchgate.netresearchgate.net Additionally, research on related 2-methoxybenzamide (B150088) derivatives has identified inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers. nih.gov The antioxidant potential of amino-substituted benzamide derivatives has also been investigated. acs.org

The following table summarizes some of the research on derivatives related to this compound:

| Derivative Class | Target | Potential Application | Key Findings |

| Schiff base derivatives of 2-hydroxy-4-methoxybenzamide | Tyrosinase | Hyperpigmentation disorders | Some derivatives showed potent tyrosinase inhibition. researchgate.netresearchgate.net |

| 2-methoxybenzamide derivatives | Hedgehog signaling pathway | Cancer | A synthesized compound demonstrated potent inhibition of the Hedgehog pathway. nih.gov |

| Amino-substituted benzamide derivatives | - | Antioxidant | Investigated for their antioxidant properties. acs.org |

| 3-hydroxycinnamamide-based inhibitors | HDACs | Cancer | Developed potent, orally active HDAC inhibitors. nih.gov |

| Benzamide derivatives | PARP | Cancer | Known inhibitors like 3-methoxybenzamide serve as reference compounds. google.comepo.orgnih.gov |

This diverse range of research highlights the potential of the this compound scaffold in developing new therapeutic agents for various diseases. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to fully explore its medicinal chemistry applications.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-4-5(10)2-3-6(7)8(9)11/h2-4,10H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZHAAWEKQPPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations

Established Synthetic Pathways for the 4-Hydroxy-2-methoxybenzamide Core

The construction of the this compound framework can be achieved through several reliable synthetic routes, primarily involving the formation of the amide bond from a corresponding carboxylic acid or the conversion of a nitrile precursor.

Amidation Reactions and Coupling Methodologies

The most direct method for synthesizing this compound is the amidation of 4-hydroxy-2-methoxybenzoic acid. This transformation requires the activation of the carboxylic acid group to facilitate the reaction with an amine source, typically ammonia (B1221849) or its equivalent. A variety of coupling agents have been developed to promote this reaction under mild conditions, minimizing side reactions and preserving the sensitive phenolic and methoxy (B1213986) functional groups.

Commonly used coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Another effective coupling agent is (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU), which is known for its high efficiency and mild reaction conditions. nih.gov The reaction is typically carried out in an inert aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Alternative strategies include the use of phosphonium-based reagents or a system of triphenylphosphine (B44618) (PPh3) and iodine (I2), which can effectively mediate amidation. rsc.org The sequence of reagent addition in the PPh3/I2 system is crucial to prevent the formation of undesired acid anhydride (B1165640) byproducts. rsc.org For large-scale or more environmentally friendly syntheses, methods such as microwave-assisted synthesis, which can significantly reduce reaction times, and continuous flow processes using immobilized enzymes, have been developed for analogous benzamides.

Table 1: Comparison of Amidation Methodologies for Benzamide (B126) Synthesis

| Method | Coupling Agent/System | Typical Conditions | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Carbodiimide Coupling | DCC/HOBt | DCM or DMF, 0°C to RT | Widely used, reliable | DCC byproduct can be difficult to remove | |

| HATU Coupling | HATU, DIEA | DMF, RT | High yield, fast, mild conditions | Expensive reagent | nih.gov |

| Phosphonium-Based | PPh3 / I2 | Dichloromethane, RT | Chemoselective | Reagent addition sequence is critical | rsc.org |

| Microwave-Assisted | K₂CO₃ (as base) | DMF, 150°C | Rapid reaction times, efficient | Requires specialized equipment |

Precursor Synthesis and Functional Group Interconversions (e.g., from benzonitriles or benzoic acids)

The primary precursor for the amidation reactions is 4-hydroxy-2-methoxybenzoic acid. Its synthesis can start from simpler, commercially available materials. For instance, 2,4-dihydroxybenzoic acid can be selectively methylated at the 2-position.

Alternatively, the target amide can be synthesized from the corresponding nitrile, 4-hydroxy-2-methoxybenzonitrile (B2358076). chemicalbook.comsigmaaldrich.com This nitrile precursor can be prepared via several routes. One method involves the selective demethylation of 2,4-dimethoxybenzonitrile. google.com Another approach starts from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which is a related isomer. The synthesis of 4-hydroxy-3-methoxybenzonitrile (B1293924) from vanillin involves reduction of the aldehyde, followed by halogenation and subsequent nitrilation. studylib.net A similar strategy could potentially be adapted for the 2-methoxy isomer. A patented method describes the demethylation of 4-methoxybenzonitrile (B7767037) to 4-hydroxybenzonitrile (B152051) using lithium chloride in N-methylpyrrolidone. google.com

Once the 4-hydroxy-2-methoxybenzonitrile precursor is obtained, it can be converted to the desired amide, this compound. This is typically achieved through partial hydrolysis of the nitrile group. This reaction can be performed under either acidic or basic conditions, although careful control of the reaction conditions is necessary to avoid complete hydrolysis to the carboxylic acid. For example, the related 4-hydroxy-3-methoxybenzonitrile has been converted to 4-hydroxy-3-methoxybenzamide (B3049022) using sodium perborate.

Table 2: Selected Precursor Synthesis Routes

| Precursor | Starting Material(s) | Key Reagents/Steps | Reference(s) |

|---|---|---|---|

| 4-hydroxy-2-methoxybenzoic acid | 2,4-dihydroxybenzoic acid | Selective methylation | - |

| 4-hydroxy-2-methoxybenzonitrile | 2,4-dimethoxybenzonitrile | Selective demethylation (e.g., with a Lewis acid) | google.com |

| This compound | 4-hydroxy-2-methoxybenzonitrile | Partial hydrolysis (e.g., NaBO₃, H₂O₂) | - |

Derivatization Approaches for Structural Diversification

This compound possesses three reactive sites—the amide nitrogen, the phenolic hydroxyl group, and the methoxy group—that allow for extensive structural modifications to generate diverse libraries of compounds.

N-Substitution Strategies for Amide Nitrogen

The primary amide group of this compound can be functionalized through N-substitution reactions. N-alkylation can be achieved by treating the amide with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate solvent like DMF. nih.govresearchgate.net Palladium-catalyzed methods have also been developed for the mono-alkylation of N-methoxybenzamides, which could be adapted for this scaffold. rsc.org

N-arylation, the introduction of an aromatic ring onto the amide nitrogen, is typically accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.orgnih.gov This reaction often employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., t-BuXPhos), and a base to couple the amide with an aryl halide or triflate. rsc.org These methods allow for the synthesis of a wide range of N-aryl and N,N-diaryl benzamide derivatives. nih.gov

Modifications at Phenolic and Methoxy Positions

The phenolic hydroxyl and methoxy groups are key sites for structural modification.

Phenolic Hydroxyl Group: The hydroxyl group can readily undergo etherification. Reaction with alkyl halides in the presence of a base like K₂CO₃ in DMF leads to the corresponding O-alkylated derivatives. vulcanchem.com Mitsunobu reaction conditions (using an alcohol, diethyl azodicarboxylate (DEAD), and triphenylphosphine) also provide a mild and efficient route to various ethers. nih.gov

Methoxy Group: The methoxy group can be cleaved to yield a dihydroxybenzamide derivative through demethylation. smolecule.com This is often accomplished using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent. smolecule.com Alternatively, enzymatic methods using cytochrome P450 enzymes have been shown to selectively demethylate para-methoxy substituted benzenes under mild conditions. uq.edu.au The methoxy group can also be oxidized under acidic conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) to yield the corresponding hydroxyl derivative, though this is a harsh method that may affect other parts of the molecule.

Formation of Schiff Base and Hydrazone Derivatives

The generation of Schiff bases and hydrazones from this compound typically requires prior modification of the amide functional group.

Hydrazone Derivatives: To form hydrazones, the benzamide is first converted into the corresponding benzohydrazide. This is achieved by reacting the parent methyl ester (methyl 4-hydroxy-2-methoxybenzoate) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often under reflux in a solvent like ethanol (B145695). nih.gov The resulting 4-hydroxy-2-methoxybenzohydrazide can then be condensed with a variety of aldehydes or ketones. wikipedia.org This reaction is usually catalyzed by a small amount of acid (e.g., acetic acid) and proceeds by refluxing the hydrazide and the carbonyl compound in a solvent such as ethanol or methanol (B129727) to yield the desired hydrazone (a type of Schiff base). nih.govnih.govmdpi.com

Schiff Base Derivatives: Direct formation of Schiff bases from the amide nitrogen is not a standard transformation. Instead, Schiff bases related to this scaffold are typically synthesized from an amino-substituted precursor. For example, if a derivative such as 4-amino-2-hydroxy-X-methoxybenzamide were available, it could be condensed with an aldehyde or ketone in a suitable solvent like ethanol, often with a few drops of an acid catalyst, to form the corresponding imine or Schiff base. nih.govresearchgate.netacs.org

Table 3: Key Derivatization Reactions

| Functional Group | Reaction Type | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Amide | N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl Benzamide | nih.gov |

| Amide | N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl Benzamide | rsc.orgnih.gov |

| Phenolic -OH | Etherification | Alkyl halide, K₂CO₃, DMF | O-Alkyl Ether | vulcanchem.com |

| Methoxy -OCH₃ | Demethylation | BBr₃, CH₂Cl₂ | Dihydroxy Benzamide | smolecule.com |

| Amide -> Hydrazide | Hydrazinolysis | N₂H₄·H₂O, Ethanol, Reflux | Benzohydrazide | nih.gov |

| Hydrazide | Hydrazone Formation | Aldehyde/Ketone, Acetic acid, Ethanol | Hydrazone | nih.govnih.gov |

Scalability Considerations for Research and Development

Moving from laboratory-scale synthesis to larger-scale production requires careful consideration of the synthetic methodology, focusing on efficiency, safety, and cost-effectiveness.

At the research and development scale, several reliable methods exist for the synthesis of benzamide derivatives like this compound. The choice of method often involves a trade-off between yield, purity, reaction time, and the cost or toxicity of reagents.

Common bench-scale approaches for analogous compounds include:

Classical Coupling: This involves reacting the corresponding carboxylic acid (e.g., 2-methoxybenzoic acid) with an amine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) . While often providing high yields and purity, this method generates stoichiometric amounts of byproducts (e.g., dicyclohexylurea) that must be removed .

Palladium-Catalyzed Coupling: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. For instance, reacting an aryl halide with an amine in the presence of a palladium catalyst and a base is a viable route .

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields by accelerating reaction kinetics. This method has been successfully applied to the synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide by reacting 2-methoxybenzoic acid and 4-aminophenol, eliminating the need for traditional coupling agents and thus reducing waste .

| Method | Typical Reagents | Yield (%) | Purity (%) | Time | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed | Pd@PS, K₂CO₃, Imidazole, DMF | 57 | 90 | 12-24 h | |

| Microwave-Assisted | K₂CO₃, DMF | ~70 | >95 | ~20 min | |

| Classical Coupling | DCC/HOBt or similar | ~80 | >98 | ~12 h |

For industrial-scale production, batch synthesis methods can be inefficient and challenging to control. Continuous flow synthesis offers a promising alternative, providing enhanced safety, reproducibility, and scalability. researchgate.net

Process Optimization: Key parameters for optimization in both batch and flow synthesis include temperature, pressure, reaction time (or residence time in flow), and reagent stoichiometry researchgate.netgoogle.com. The use of factorial design and response surface methodology can systematically optimize these variables to maximize yield and purity while minimizing byproducts .

Continuous Flow Synthesis: This technology is increasingly explored for the production of pharmaceuticals and fine chemicals, including benzamide derivatives researchgate.net. In a continuous flow system, reagents are pumped through a series of microreactors or packed-bed columns where the reaction occurs nih.gov. This approach offers several advantages:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is critical for managing exothermic reactions and improving selectivity researchgate.net.

Improved Safety: Small reaction volumes minimize the risks associated with hazardous reagents or unstable intermediates.

Integration of In-line Analytics: Techniques like IR spectroscopy can be integrated directly into the flow path to monitor reaction progress in real-time, allowing for precise process control and optimization nih.gov.

Scalability: Scaling up production is achieved by running the system for longer periods or by "scaling out" (using multiple reactors in parallel), rather than by using larger, potentially more hazardous, batch reactors.

While a specific continuous flow process for this compound is not detailed in the provided results, the successful application of this technology to numerous other benzamides demonstrates its feasibility. researchgate.netnih.govrsc.orgacs.orgnih.gov For example, a continuous flow process for N-(3-Amino-4-methylphenyl)benzamide was developed using a microreactor system, where temperature and residence time were identified as the most influential parameters on product yield researchgate.net. For the analogous N-(4-hydroxyphenyl)-2-methoxybenzamide, continuous flow synthesis using an immobilized lipase (B570770) catalyst in a packed reactor column has been proposed for large-scale manufacturing, achieving high conversion rates with short residence times . This enzymatic approach highlights a green chemistry alternative to traditional chemical catalysts.

Computational Chemistry and Molecular Modeling in Understanding 4 Hydroxy 2 Methoxybenzamide

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to predicting the intrinsic electronic characteristics of a molecule. These methods solve the Schrödinger equation for a given molecular structure, yielding a wealth of information about its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.com It has proven to be a valuable tool for optimizing molecular geometries and predicting a variety of molecular properties. nih.govnih.gov For molecules structurally similar to 4-Hydroxy-2-methoxybenzamide, such as 4-hydroxybenzaldehyde (B117250), DFT calculations, often using the B3LYP/6-31G(d,p) basis set, are employed to determine their optimized structures and electronic characteristics. mdpi.com This approach allows for the theoretical confirmation of molecular structures. mdpi.com DFT is also utilized to calculate vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to assign vibrational modes. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org These two orbitals are critical in determining a molecule's chemical reactivity. youtube.com The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic nature. youtube.comlibretexts.org

The energy gap between the HOMO and LUMO is a key parameter that reflects the molecule's chemical stability and reactivity. mdpi.com A small energy gap suggests that the molecule can be easily excited, indicating lower kinetic stability and higher chemical reactivity. mdpi.com For instance, in a DFT study of 4-hydroxybenzaldehyde, the HOMO and LUMO energy gap was analyzed to assess its chemical stability. mdpi.com This type of analysis is crucial for predicting how a molecule like this compound might behave in chemical reactions. pku.edu.cn

Table 1: Frontier Orbital Energies for a Related Compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2-(4-tolylsulfonylamino)benzamide | - | - | 4.67 |

This data is for a structurally related benzamide (B126) derivative and serves to illustrate the typical outputs of FMO analysis. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. wolfram.comnih.gov It is an invaluable tool for identifying regions that are electron-rich or electron-poor, which in turn helps predict sites for electrophilic and nucleophilic attack. ajchem-a.com MEP maps use a color spectrum to represent the electrostatic potential: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are favorable for nucleophilic attack. mdpi.comwolfram.comajchem-a.com

For example, an MEP analysis of 4-hydroxybenzaldehyde revealed that electron-rich areas are concentrated around the oxygen atoms of the carbonyl group, while electron-poor zones are found around the hydrogen atoms, particularly of the hydroxyl group. mdpi.comresearchgate.net Such maps provide a clear picture of how a molecule will interact with other charged or polar species. wolfram.com

Nonlinear Optical Properties (NLO)

Nonlinear optical (NLO) properties describe how a material's optical characteristics change under intense light, such as that from a laser. mdpi.com Materials with significant NLO effects are crucial for advanced applications in photonics and optoelectronics. mdpi.com Computational methods, particularly DFT, are used to calculate key NLO parameters like the dipole moment, polarizability, and the first hyperpolarizability (β).

A high value for the first hyperpolarizability is indicative of strong NLO activity and is often linked to intramolecular charge transfer from an electron donor to an electron acceptor group within the molecule. mdpi.com For example, the calculated first hyperpolarizability value for 4-hydroxybenzaldehyde was found to be 16.518 x 10⁻³⁰ esu, suggesting NLO potential. mdpi.com Investigating these properties in this compound could reveal its suitability for NLO applications.

Table 2: Calculated NLO Properties for a Related Compound

| Compound | Dipole Moment (µ_tot) (Debye) | First Hyperpolarizability (β) (esu) |

| 4-hydroxybenzaldehyde | 4.66 | 16.518 x 10⁻³⁰ |

This data illustrates the kind of information generated from NLO computational studies. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is a cornerstone of structure-based drug design, providing insights into the binding modes and affinities of potential drug candidates. nih.govmdpi.com

Ligand-Target Interaction Prediction

Molecular docking simulations are employed to predict how a ligand, such as this compound, might interact with a biological target at the atomic level. frontiersin.org The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. mdpi.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

For instance, docking studies on a series of newly synthesized thiazole-clubbed pyridine (B92270) scaffolds against the SARS-CoV-2 main protease (Mpro) were used to determine their binding energies and interaction patterns. nih.gov Similarly, a study on a 4-hydroxy-3,5-dimethoxybenzaldehyde derivative involved docking it to EGFR and HER2 receptors to predict its potential as a kinase inhibitor. nih.gov The results of such studies, often followed by more computationally intensive methods like molecular dynamics (MD) simulations, help to validate the stability of the predicted interactions and rank compounds for further experimental testing. nih.govfrontiersin.org

Elucidation of Binding Modes (e.g., with enzyme active sites)

Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as an enzyme or receptor. This method provides a detailed, atomic-level view of the binding mode, revealing key interactions that stabilize the complex. mdpi.com By understanding how a compound like this compound or its analogs fit into the active site of a protein, scientists can rationalize its biological activity and design more potent derivatives.

In studies involving new benzamide derivatives, molecular docking has been employed to analyze their binding to the active sites of target proteins like DNA gyrase from Staphylococcus aureus and Escherichia coli. mdpi.com The process involves placing the ligand (the benzamide derivative) onto the surface of the target protein and calculating the most stable binding conformation. mdpi.com The quality of this interaction is often quantified by a docking score, which measures the binding affinity. mdpi.com These simulations can identify specific interactions, such as hydrogen bonds between the ligand and amino acid residues in the enzyme's active site, which are critical for binding. mdpi.com For example, computational studies on flavone (B191248) derivatives targeting enzymes involved in neurological disorders confirmed the potency of the compounds through binding energy calculations. nih.gov

Table 1: Example of Molecular Docking Interaction Analysis

| Ligand Type | Target Enzyme | Key Interactions Observed | Computational Method |

|---|---|---|---|

| Benzamide Derivatives | DNA Gyrase (S. aureus, E. coli) | Hydrogen bonds with active site amino acids | Molecular Docking mdpi.com |

| Natural Flavone | Acetylcholinesterase, Butyrylcholinesterase | Binding energies confirmed compound potency | Molecular Docking nih.gov |

| 4-substituted benzaldehydes | Polyphenol Oxidase (Tyrosinase) | Competitive inhibitory activity analysis | Molecular Docking researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. archivepp.com By building these models, researchers can predict the activity of novel, unsynthesized molecules, thereby saving significant time and resources in the drug discovery process. archivepp.comnih.gov

The development of a QSAR model is a foundational step in predicting the biological activity of compounds like this compound and its analogs. nih.gov This process involves calculating a set of molecular descriptors for a series of known compounds and then using statistical methods to build a regression or classification model that links these descriptors to their measured activities. mdpi.com

Various machine learning and statistical techniques are employed to create these predictive models. Studies on amide derivatives have utilized both linear methods, using techniques like the heuristic method (HM), and more complex non-linear methods. nih.gov Non-linear approaches often show superior predictive power and include algorithms such as:

Support Vector Regression (SVR) : This can be implemented with different kernel functions (linear, polynomial, radial basis) to capture complex relationships. nih.gov

Random Forest (RF) : An ensemble method that builds multiple decision trees to improve prediction accuracy. nih.gov

Extreme Gradient Boosting (XGBoost) : A powerful and efficient algorithm often used for selecting descriptors and building models. nih.gov

Deep Neural Networks : These models can learn intricate patterns in large datasets and have been successfully used to predict antimicrobial compounds. researchgate.net

The robustness and predictive ability of these models are rigorously tested using validation techniques, such as leave-one-out cross-validation (LOOCV), to ensure their reliability. nih.gov A successful QSAR model can serve as an effective tool for screening virtual libraries of compounds and prioritizing candidates for synthesis and further testing. archivepp.com

Table 2: QSAR Models and Statistical Validation

| Modeling Method | Compound Series | Validation Metric (R²) | Cross-Validation Metric (q² or Rcv²) | Prediction Metric (pred_r²) |

|---|---|---|---|---|

| MIX-SVR | Amide Derivatives | 0.97 (Training Set), 0.95 (Test Set) nih.gov | 0.96 nih.gov | Not Reported |

| 3D-QSAR (Method not specified) | p-hydroxybenzohydrazide derivatives | Significant r² reported derpharmachemica.com | Significant q² reported derpharmachemica.com | Significant pred_r² reported derpharmachemica.com |

| Extreme Gradient Boosting | Antimicrobial Compounds | Achieved accuracy >80% researchgate.net | Five-fold cross-validation used researchgate.net | Achieved accuracy >80% (Blind dataset) researchgate.net |

A critical outcome of QSAR analysis is the identification of the specific molecular properties, or "descriptors," that are most influential in determining a compound's biological activity. These descriptors numerically encode different aspects of a molecule's structure. In 3D-QSAR studies, for instance, descriptors are often represented as fields around the molecule. derpharmachemica.com

Key structural descriptors frequently identified for benzamide and related phenolic compounds include:

Steric Descriptors : These relate to the size and shape of the molecule or its substituents. A QSAR model might indicate that a bulky group is preferred or disfavored at a specific position for optimal activity. derpharmachemica.com

Electrostatic Descriptors : These describe the electronic properties, such as charge distribution and polarity. The presence of electron-donating groups (like methoxy) or electron-withdrawing groups can significantly impact interactions with a biological target. derpharmachemica.com The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are known to have an important effect on the antioxidative ability of phenolic compounds. nih.gov

Hydrophobic Descriptors : These quantify the water-repelling character of parts of the molecule. Hydrophobicity is often crucial for a drug's ability to cross cell membranes and reach its target. derpharmachemica.com

By analyzing the contribution of these descriptors, researchers can formulate a pharmacophore model, which is an abstract representation of all the essential features a molecule must possess to be active. This knowledge directly guides the rational design of new derivatives with potentially enhanced biological activity.

Table 3: Key Structural Descriptors in QSAR for Benzamide-type Compounds

| Descriptor Type | Description | Relevance to Activity |

|---|---|---|

| Steric Fields | Describes the spatial arrangement and bulk of atoms. | Influences how well the molecule fits into a binding site. derpharmachemica.com |

| Electrostatic Fields | Represents the 3D distribution of charge. | Crucial for forming hydrogen bonds and other polar interactions with the target. derpharmachemica.com |

| Hydrophobic Fields | Maps the water-repelling regions of the molecule. | Important for membrane permeability and non-polar interactions. derpharmachemica.com |

| Hydroxyl/Methoxy Groups | Presence and position of -OH and -OCH3 groups. | Significantly affects properties like antioxidant and antiproliferative activity. nih.govnih.gov |

Investigations into Biological Activities and Pharmacological Mechanisms

Enzyme Inhibition Potentials

Research into 4-Hydroxy-2-methoxybenzamide and related benzaldehyde (B42025) and benzamide (B126) derivatives has uncovered significant inhibitory effects against several key enzymes involved in physiological and pathological processes.

Tyrosinase Inhibition and Mechanistic Studies

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin (B1238610), making it a target for agents addressing hyperpigmentation. While direct studies on this compound are limited, research on the structurally related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), provides valuable insights. This compound has been identified as a potent tyrosinase inhibitor nih.gov.

Kinetic analyses have shown that 2-hydroxy-4-methoxybenzaldehyde acts as a mixed-type inhibitor of mushroom tyrosinase when oxidizing L-3,4-dihydroxyphenylalanine (L-DOPA) nih.gov. This mixed-type inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its catalytic efficiency.

The mechanism of tyrosinase inhibition often involves interaction with the copper ions in the active site. Tyrosinase contains a binuclear copper center where each copper ion is coordinated by three histidine residues mdpi.comnih.govnih.gov. Inhibitors can chelate these copper ions, disrupting the enzyme's catalytic activity researchgate.net. The ability of a compound to chelate copper is a crucial factor in its tyrosinase inhibitory potential mdpi.com. The thiosemicarbazide (B42300) scaffold, for instance, is effective due to its ability to complex with the two copper ions at the active site of tyrosinase nih.gov.

Table 1: Tyrosinase Inhibition by 2-Hydroxy-4-methoxybenzaldehyde

| Compound | Target Enzyme | Substrate | Inhibition Type | IC50 |

|---|

Lipoxygenase (e.g., 12-LOX) Inhibition

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that play roles in inflammation and other physiological processes nih.gov. The 12-lipoxygenase (12-LOX) isoform, in particular, is implicated in conditions like skin diseases, diabetes, and cancer nih.gov.

While direct studies on this compound are not available, research on a scaffold containing a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide structure has demonstrated potent and selective inhibition of 12-LOX nih.gov. These derivatives have shown nanomolar potency against 12-LOX with excellent selectivity over other lipoxygenases and cyclooxygenases nih.gov. The inhibition of 12-LOX is a potential therapeutic strategy for various inflammatory conditions and other diseases nih.govfrontiersin.org.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides plos.orgyoutube.com. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a key strategy in managing type 2 diabetes plos.orgnih.govnih.gov.

While there is no direct evidence for this compound, derivatives of 1,2-benzothiazine 1,1-dioxide have been shown to be excellent inhibitors of α-glucosidase nih.gov. For instance, 4-hydroxy-2-methyl-N'-(1-phenylethylidene)-2H-benzo[e] nih.govnih.govthiazine-3-carbohydrazide 1,1-dioxide and its related compounds exhibited potent α-glucosidase inhibition with low IC50 values nih.gov. The mechanism of inhibition often involves competitive binding to the active site of the enzyme researchgate.net.

Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostanoids, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation dntb.gov.ua.

Studies on derivatives of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have shown excellent selectivity for lipoxygenases over cyclooxygenases, suggesting that this particular chemical framework may not be a potent COX inhibitor nih.gov. However, other structurally distinct compounds are known to inhibit COX enzymes nih.govnih.govresearchgate.netdoaj.org.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In the context of human health, the urease produced by Helicobacter pylori is a key virulence factor that allows the bacterium to survive in the acidic environment of the stomach, leading to various gastrointestinal diseases nih.govresearchgate.net. Therefore, urease inhibitors are of interest for the treatment of H. pylori infections nih.govmdpi.com.

While no specific studies on the urease inhibitory activity of this compound were found, the search for potent and safe urease inhibitors from both natural and synthetic sources is an active area of research nih.govresearchgate.net.

Receptor Tyrosine Kinase (e.g., EGFR) Inhibition

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in cellular processes such as growth, differentiation, and metabolism. The epidermal growth factor receptor (EGFR) is a well-studied RTK, and its overactivity is implicated in the development of various cancers nih.gov. Consequently, EGFR inhibitors are a major class of anti-cancer drugs nih.govmdpi.comnih.gov.

Synthetic 4-hydroxycinnamamide (B120813) derivatives have been identified as potent and specific inhibitors of the tyrosine-specific protein kinase activity of the EGFR nih.govnih.gov. For example, compounds like ST 638 (alpha-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide) have been shown to inhibit EGFR kinase with IC50 values in the micromolar range nih.govnih.gov. Kinetic analysis revealed that ST 638 acts as a competitive inhibitor with respect to the substrate protein nih.gov.

Table 2: EGFR Kinase Inhibition by a Related Cinnamamide Derivative

| Compound | Target Enzyme | Inhibition Type | Ki |

|---|

Modulation of Cellular Signaling Pathways

Research has indicated that derivatives of this compound can modulate important cellular signaling pathways, suggesting potential therapeutic applications in diseases characterized by aberrant signaling.

A significant area of investigation has been the role of 2-methoxybenzamide (B150088) derivatives as inhibitors of the Hedgehog (Hh) signaling pathway. nih.govrsc.orgsemanticscholar.orgrsc.org This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the development of various cancers. nih.gov The G-protein coupled receptor, Smoothened (Smo), is a key component of this pathway.

Studies have demonstrated that certain 2-methoxybenzamide derivatives can act as potent inhibitors of the Hh pathway by directly targeting and blocking the Smo receptor. nih.govrsc.orgsemanticscholar.orgrsc.org For example, one study reported a 2-methoxybenzamide derivative, compound 21, with a nanomolar IC50 value for Hh pathway inhibition. nih.gov This compound was shown to prevent the translocation of Smo to the primary cilium, a critical step in Hh signal transduction. nih.gov Furthermore, this derivative was effective against a mutant form of Smo that confers resistance to other inhibitors. nih.govrsc.org These findings highlight the potential of the 2-methoxybenzamide scaffold, of which this compound is a member, in the development of anticancer agents that target the Hh-Smo signaling axis.

Table 1: Inhibitory Activity of a Representative 2-Methoxybenzamide Derivative on Hedgehog Signaling

| Compound | Target | Assay | IC50 (µM) | Mechanism of Action |

| Compound 21 | Smoothened (Smo) | Gli-luc reporter assay | 0.03 | Blockade of Smoothened receptor |

Investigations into the effects of benzamide derivatives on platelet function have revealed inhibitory activity on platelet aggregation and associated intracellular signaling events. While direct studies on this compound are limited, research on the structurally related compound 2,2'-dithiobis-(N-2-hydroxypropyl benzamide) (KF4939) has shown it to be a potent inhibitor of platelet aggregation in both rabbit and human platelet-rich plasma. nih.gov This inhibition was observed in response to various agonists, including those dependent on cyclooxygenase products (collagen and arachidonate) and those that are independent (ADP and thrombin). nih.gov

The mechanism of action for these benzamide derivatives appears to differ from that of cyclooxygenase inhibition, suggesting a novel pathway for antiplatelet effects. nih.gov Changes in intracellular calcium concentration ([Ca2+]) are a critical step in platelet activation and aggregation. The mobilization of intracellular calcium is a key signaling event that is often modulated by antiplatelet agents. While the precise effect of this compound on calcium mobilization in platelets has not been explicitly detailed, the inhibitory action of related benzamide compounds on agonist-induced platelet aggregation suggests a potential role in modulating this critical signaling pathway.

Induction of Apoptosis in Cancer Cell Lines

Scientific investigations detailing the specific ability of this compound to induce apoptosis in cancer cell lines are not sufficiently documented in the available literature. While extracts from plants containing this compound, such as Melia azedarach, have been shown to induce apoptosis, these effects have been attributed to other constituent compounds like pregnane (B1235032) steroids and toosendanin (B190432) researchgate.net. A patent application mentions the use of a this compound derivative in a compound designed to induce protein degradation, which is a mechanism related to cellular processes that can include apoptosis, but this does not provide direct evidence of its apoptosis-inducing action in cancer cells epo.org.

Broad-Spectrum Biological Investigations (Preclinical In Vitro/In Vivo Models)

There is a lack of specific data on the antiproliferative activity of pure this compound against the specified cancer cell lines. Research on Aegiceras corniculatum, which contains the compound, has identified other molecules, such as benzoquinone derivatives, as responsible for cytotoxic effects and inducing cell cycle arrest semanticscholar.org. Without studies on the isolated compound, its direct contribution to antiproliferative activity remains unconfirmed.

While this compound is a known constituent of plants like Aegiceras corniculatum that exhibit antimicrobial properties, research has not singled out this specific compound as the primary agent responsible for these effects semanticscholar.orgresearchgate.netresearchgate.net. The antibacterial and antifungal activities of the plant extracts are generally attributed to a complex mixture of phytochemicals, including tannins and flavonoids, which can affect bacterial membranes and protein formation semanticscholar.orgresearchgate.net.

Specific studies measuring the antioxidant capacity of this compound through DPPH, ABTS, or Galvinoxyl radical scavenging assays are not detailed in the available search results. The antioxidant properties of plant extracts containing this molecule are noted, but this activity is linked to the presence of various phenolic compounds like tannins and flavonoids, and a specific antioxidant profile for this compound has not been established semanticscholar.orgresearchgate.net.

The anti-inflammatory properties of extracts from Aegiceras corniculatum have been described, with mechanisms involving the suppression of inflammatory mediators like iNOS, COX, and various cytokines semanticscholar.orgresearchgate.netresearchgate.net. However, these anti-inflammatory effects are attributed to the synergistic action of multiple compounds within the plant, and the specific role or activity of this compound has not been isolated or quantified.

Extracts of plants containing this compound have been reported to possess analgesic effects researchgate.netsemanticscholar.orgresearchgate.net. The proposed mechanism for the analgesic activity of Aegiceras corniculatum extract involves the activation of κ-opioid receptors semanticscholar.orgresearchgate.net. Nevertheless, direct evidence from preclinical models testing the analgesic activity of isolated this compound is not available.

Neuroleptic Activity

The neuroleptic activity of benzamide derivatives is primarily attributed to their ability to act as antagonists at dopamine (B1211576) D2 receptors. While direct and extensive studies on the neuroleptic profile of this compound are not prominently documented in publicly available research, the activity of structurally related substituted benzamides provides significant insights into its potential pharmacological effects. The class of substituted benzamides includes compounds that selectively modulate dopaminergic neurons. researchgate.net

Many potent neuroleptic agents belong to the substituted benzamide class, which are known for their high affinity for dopamine D2-like receptors. nih.gov Compounds such as Sulpiride and Amisulpride are well-known examples of benzamide antipsychotics. researchgate.netdrugbank.com The general mechanism of action for these compounds involves the blockade of postsynaptic D2 and D3 receptors, particularly in the mesolimbic pathway, which is thought to mediate their antipsychotic effects. researchgate.net

Derivatives of 2-methoxybenzamide, which share a core structural feature with this compound, have been synthesized and evaluated as potential neuroleptic agents. For instance, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide demonstrated potent inhibitory effects on apomorphine-induced stereotyped behavior in rats, a common screening test for neuroleptic activity. nih.gov This suggests that the 2-methoxy-substituted benzamide scaffold is a viable pharmacophore for achieving neuroleptic effects. The behavioral effects of substituted benzamides, particularly their ability to induce catalepsy, have been correlated with the displacement of radiolabeled ligands in the striatum, indicating a central mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Specific Bioactivities

Impact of Substituent Position and Nature on Potency and Selectivity

The position and chemical nature of substituents on the benzamide ring are critical determinants of the potency and selectivity of these compounds as neuroleptic agents. The structure-activity relationship (SAR) for benzamide derivatives has been extensively studied to optimize their interaction with dopamine receptors.

The 2-methoxy group is a common feature in many potent dopamine D2 receptor antagonists. nih.gov This substituent is believed to be a structural requirement for in vitro activity in some series of substituted salicylamides, a closely related class of compounds. researchgate.net The methoxy (B1213986) group can form an intramolecular hydrogen bond with the amide proton, which helps to lock the molecule in a specific, planar conformation that is favorable for receptor binding. nih.govresearchgate.net

Substituents at the 4-position of the benzamide ring also play a significant role in modulating activity. Polar, hydrogen-bond donating or accepting groups at this position can influence binding affinity. nih.gov For instance, in a series of benzamide derivatives, a methylamino group at the 4-position, in conjunction with a 2-methoxy group, was present in a highly active neuroleptic compound. nih.gov The presence of an electron-donating methoxy group at the para-position of a benzamide derivative was shown to dramatically improve selectivity for the σ2 receptor over the σ1 receptor in a different class of compounds. nih.gov While not directly related to neuroleptic activity, this highlights the sensitivity of receptor selectivity to substitutions at this position.

The 5-position of the benzamide ring is another key site for modification. In many potent benzamide neuroleptics, this position is substituted with an electron-withdrawing group, such as a chloro or a sulfonamide group. For example, the introduction of a chloro group at the 5-position is a feature of the potent neuroleptic nemonapride. nih.gov In a series of substituted 6-hydroxy-2-methoxybenzamides, a large electron-donating substituent at the 5-position increased the potency of D2-like receptor blockade. nih.gov

The following table summarizes the impact of various substituents on the neuroleptic activity of benzamide derivatives based on findings from related compounds.

| Position | Substituent | Effect on Activity/Selectivity | Reference |

| 2 | Methoxy (-OCH3) | Often crucial for high potency; helps maintain a planar conformation favorable for receptor binding. | researchgate.netnih.govresearchgate.net |

| 4 | Amino/Substituted Amino (-NH2, -NHCH3) | Can contribute to potent activity, acting as a hydrogen bond donor/acceptor. | nih.govnih.gov |

| 4 | Methoxy (-OCH3) | An electron-donating group at this position can significantly enhance receptor selectivity in certain scaffolds. | nih.gov |

| 5 | Chloro (-Cl) | Often present in potent neuroleptics, contributing to higher affinity. | nih.gov |

| 5 | Sulfonamide (-SO2NH2) | A polar, hydrogen-bond accepting group that can enhance binding affinity. | nih.gov |

| 5 | Propyl (-CH2CH2CH3) | A large electron-donating group at this position increased potency in a series of 6-hydroxy-2-methoxybenzamides. | nih.gov |

Identification of Pharmacophoric Features

A pharmacophore model for a class of drugs describes the essential three-dimensional arrangement of functional groups that is necessary for their biological activity. For benzamide-based dopamine D2 receptor antagonists, several key pharmacophoric features have been identified through computational and medicinal chemistry studies.

A general pharmacophore model for dopamine D2 antagonists includes:

An aromatic ring: This feature is essential for π-π stacking interactions with aromatic residues in the receptor's binding pocket. In this compound, this is the substituted benzene (B151609) ring.

A hydrogen bond acceptor: The carbonyl oxygen of the benzamide moiety typically serves as a crucial hydrogen bond acceptor.

A hydrogen bond donor: The amide N-H group can act as a hydrogen bond donor.

An ionizable nitrogen atom: In most potent benzamide neuroleptics, a basic nitrogen atom is present in the side chain attached to the amide nitrogen. This nitrogen is protonated at physiological pH and forms a key ionic interaction with an acidic residue (typically an aspartate) in the dopamine receptor. While this compound itself lacks this extended side chain, this feature is critical for high-affinity derivatives.

Specific spatial relationships: The relative distances and orientations of these features are critical for optimal receptor binding.

Advanced Methodologies for Analysis and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 4-Hydroxy-2-methoxybenzamide, enabling its separation from complex mixtures for subsequent identification and quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, isolation, and purification of this compound. Its application was demonstrated in the isolation of the compound from the mangrove plant Aegiceras corniculatum researchgate.net. Reversed-phase HPLC is particularly well-suited for separating moderately polar phenolic compounds like this compound from other constituents in a mixture.

The method typically employs a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a gradient mixture of water (frequently acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the benzamide's aromatic ring.

Table 1: Representative HPLC Parameters for Analysis of Phenolic Benzamides

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a high-aqueous to a high-organic mobile phase |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV/PDA Detector (e.g., at 254 nm or 280 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table represents a typical starting point for method development; parameters must be optimized for specific applications.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to HPLC-UV, making it the preferred method for identifying and quantifying trace amounts of this compound. The mass spectrometer provides molecular weight and structural information, confirming the compound's identity with high confidence. Electrospray ionization (ESI) is a common interface that gently ionizes the molecule, typically forming a protonated molecule [M+H]⁺ in positive mode or a deprotonated molecule [M-H]⁻ in negative mode.

While specific studies detailing the LC-MS analysis of this compound are not widely published, methods developed for its isomers, such as 4-hydroxy-3-methoxybenzamide (B3049022), provide a robust framework. For instance, a study profiling phytochemicals used an LC-QTOF/MS system to identify 4-hydroxy-3-methoxybenzamide in a plant extract, demonstrating the power of this technique for analyzing related structures nih.gov.

Table 2: LC-QTOF/MS Parameters for the Analysis of a 4-Hydroxy-methoxybenzamide Isomer nih.gov

| Parameter | Description |

|---|---|

| LC System | UPLC-QTOF-MS |

| Column | YMC-Triart C18 (2.0 × 150 mm, 1.9 µm) |

| Mobile Phase | A: Water (0.1% formic acid), B: Acetonitrile (0.1% formic acid) |

| Gradient Program | 5–95% B (0–50 min), 95–100% B (50–50.1 min), held at 100% (50.1–53 min) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

This method, developed for an isomer, serves as an excellent starting point for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, particularly for volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS is challenging due to its polarity and the presence of active hydrogen atoms in its hydroxyl and amide groups, which lead to poor chromatographic peak shape and thermal degradation.

To overcome these limitations, derivatization is required to increase the compound's volatility and thermal stability sigmaaldrich.comresearchgate.net. GC-MS is highly effective for analyzing derivatized forms of related compounds. For example, the derivatized form of N,N-Diethyl-4-hydroxy-3-methoxybenzamide (ethamivan) has been analyzed in complex biological matrices like urine as part of doping control analysis, showcasing the technique's utility for structurally similar molecules once they are made amenable to GC scielo.br.

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties greyhoundchrom.com. For this compound, this is primarily done to facilitate GC-MS analysis or, in some cases, to enhance detection in HPLC.

The primary strategy for GC analysis is silylation, which involves replacing the active hydrogens of the hydroxyl and amide groups with a non-polar trimethylsilyl (B98337) (TMS) group sigmaaldrich.com. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The resulting TMS-ether/amide is significantly more volatile and thermally stable, allowing for excellent separation and detection by GC-MS. The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, meaning that reaction conditions like temperature and time must be optimized sigmaaldrich.com.

Other derivatization techniques, such as methylation, can also be employed to block the active protons univie.ac.at. For LC analysis, derivatization can be used to attach a fluorescent tag to the molecule, dramatically increasing detection sensitivity for fluorescence detectors researchgate.net.

Quantification in Complex Biological Matrices and Research Samples

Quantifying this compound in complex biological matrices like plasma or urine presents significant analytical challenges, including low concentrations and interference from endogenous components mdpi.com. A robust bioanalytical method typically involves three key steps: sample pre-treatment, chromatographic separation, and detection.

LC-MS/MS is the gold standard for this type of analysis due to its high sensitivity and specificity mdpi.com. A validated method for a closely related compound, 2-hydroxy-4-methoxy benzoic acid (HMBA), in rat plasma illustrates the rigorous approach required. This study involved an initial sample cleanup using solid-phase extraction (SPE) to isolate the analyte and remove interfering plasma components, achieving high recovery (>90%) nih.gov. The cleaned-up sample was then analyzed by a validated HPLC-MS/MS method. Such a method, once validated according to regulatory guidelines (e.g., US FDA), can be reliably used for pharmacokinetic studies nih.gov.

Table 3: Validated HPLC-MS/MS Method for Quantification of a Related Compound (2-Hydroxy-4-methoxy Benzoic Acid) in Rat Plasma nih.gov

| Parameter | Description |

|---|---|

| Biological Matrix | Rat Plasma |

| Sample Pre-treatment | Solid-Phase Extraction (SPE) |

| Analytical Column | Cosmosil C18 (150mm × 4.6mm, 5µm) |

| Mobile Phase | Methanol and 10mM ammonium (B1175870) formate (B1220265) (95:5 v/v) with 0.2% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | Tandem Mass Spectrometer (Q-Trap API 2000) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Linear Range | 5.05 - 2019.60 ng/mL |

This validated method for a closely related benzoic acid analog demonstrates a comprehensive strategy that is directly applicable for developing a quantitative assay for this compound in biological fluids.

Applications in Targeted Delivery and Imaging Research

Development of Radiolabeled Benzamide (B126) Derivatives

The ability of benzamide compounds to bind to melanin (B1238610) has been extensively leveraged in nuclear medicine. By attaching a radioactive isotope to a benzamide molecule, scientists can create a radiopharmaceutical that travels through the body and accumulates in melanin-rich tissues, such as melanoma tumors. This targeted accumulation allows for visualization of the tumors using medical imaging techniques or delivery of a therapeutic radiation dose directly to the cancer cells.

The synthesis of radiolabeled benzamides involves chemically modifying a precursor benzamide molecule to incorporate a radionuclide. The choice of radionuclide determines the imaging modality, with isotopes like Iodine-123 (¹²³I) and Technetium-99m (⁹⁹ᵐTc) being used for Single Photon Emission Computed Tomography (SPECT), and positron-emitting isotopes like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) used for Positron Emission Tomography (PET). nih.govsnmjournals.orgresearchgate.net

A key strategy involves the radioiodination of benzamide precursors. For example, the SPECT imaging agent [¹³¹I]MIP-1145 was synthesized from its precursor, N-(2-diethylamino-ethyl)-4-(4-fluorobenzamido)-2-methoxy-benzamide. nih.govaacrjournals.org The process utilized thallium trifluoroacetate (B77799) (Tl(TFA)₃) to facilitate the electrophilic substitution of an iodine atom onto the benzamide ring. nih.govaacrjournals.org This reaction typically achieves high radiochemical yields of 70-90% and a radiochemical purity greater than 95%. nih.govaacrjournals.org Several other iodinated methoxybenzamide derivatives have been developed for SPECT imaging of melanoma, including ¹²³/¹³¹I-N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide and ¹²³I-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl] benzamide. nih.govsnmjournals.org

For PET imaging, which offers higher sensitivity, researchers have developed ¹¹C-labeled benzamides. snmjournals.org A notable example is the synthesis of 4-[¹¹C]Methoxy N-(2-diethylaminoethyl) benzamide ([¹¹C]4-MBZA). snmjournals.orgsnmjournals.org This was achieved through the ¹¹C-methylation of the corresponding precursor, 4-hydroxy N-(2-diethylaminoethyl) benzamide (4-HBZA), using [¹¹C]methyltriflate. snmjournals.orgsnmjournals.org The synthesis is rapid and efficient, resulting in radiochemical yields of approximately 46 ± 7%, a specific activity of 853 ± 29.6 GBq/µmol, and high radiochemical purity after purification by high-performance liquid chromatography (HPLC). snmjournals.orgsnmjournals.org

Preclinical studies are crucial for validating the effectiveness of newly synthesized radiopharmaceuticals. These evaluations, conducted in cell cultures (in vitro) and animal models (in vivo), assess the agent's ability to selectively accumulate and remain in the target tumor tissue.

The melanin-targeting ability of radiolabeled benzamides has been demonstrated in numerous preclinical models. The binding of [¹³¹I]MIP-1145, a derivative based on a 2-methoxy-benzamide structure, was shown to be highly dependent on the presence of melanin. nih.govaacrjournals.org In vitro studies showed significantly greater binding to melanin-expressing human melanoma cells (SK-MEL-3) compared to amelanotic (non-pigmented) melanoma cells (A375). aacrjournals.org In vivo studies in mice bearing human melanoma xenografts confirmed these findings. nih.gov The tumor uptake of [¹³¹I]MIP-1145 in melanin-positive tumors was high, reaching 8.82% of the injected dose per gram (%ID/g) at 4 hours post-injection and remaining at 5.91% ID/g after 24 hours. nih.govaacrjournals.org This high retention resulted in excellent tumor-to-blood ratios of 25.2 at 4 hours and 197 at 24 hours, which is highly favorable for clear imaging. nih.govaacrjournals.org SPECT imaging in these models visually confirmed the specific and sustained accumulation of the radiotracer in the melanoma tumors. nih.gov

Similarly, the PET agent [¹¹C]4-MBZA, derived from a 4-hydroxybenzamide (B152061) precursor, showed a high propensity for melanoma tumors. snmjournals.orgsnmjournals.org In vitro binding assays demonstrated preferential binding to B16F1 melanoma cells (6.41 ± 1.28%) compared to non-melanoma breast epithelial or cancer cells (1.51 ± 0.17% and 0.30 ± 0.17%, respectively). snmjournals.orgsnmjournals.org Biodistribution studies in mice with B16F1 melanoma xenografts revealed rapid and high uptake of radioactivity in the tumor. snmjournals.org Tumor uptake levels reached 5.85 ± 0.79 %ID/g at 10 minutes and increased to 8.13 ± 1.46 %ID/g by 60 minutes post-injection. snmjournals.org Micro-PET imaging clearly delineated the tumor shortly after injection, with tumor uptake measured at 4.2 %ID/g by 20 minutes, demonstrating its potential for selectively targeting melanoma. snmjournals.orgsnmjournals.org

Table 1: Preclinical Evaluation of Radiolabeled Benzamide Derivatives for Melanoma Targeting

| Radiopharmaceutical | Precursor Structure | Imaging Modality | Preclinical Model | Key Findings (Tumor Uptake) | Reference |

|---|---|---|---|---|---|

| [¹³¹I]MIP-1145 | 2-Methoxy-benzamide derivative | SPECT | Mice with SK-MEL-3 human melanoma xenografts | 8.82% ID/g at 4h; 5.91% ID/g at 24h. High tumor:blood ratio (197 at 24h). | nih.govaacrjournals.org |

| [¹¹C]4-MBZA | 4-Hydroxy-benzamide derivative | PET | Mice with B16F1 melanoma xenografts | 5.85% ID/g at 10 min; 8.13% ID/g at 60 min. Clear tumor visualization on PET images. | snmjournals.orgsnmjournals.org |

Integration with Nanotechnology for Enhanced Therapeutic or Diagnostic Delivery

The integration of targeting molecules like benzamide derivatives with nanotechnology offers a promising strategy for developing advanced diagnostic and therapeutic systems. nih.govnih.gov Nanoparticles, such as liposomes, micelles, and polymeric nanoparticles, can serve as versatile carriers for drugs or imaging agents. nih.govworldbrainmapping.org By functionalizing the surface of these nanoparticles with a targeting ligand—in this case, a benzamide derivative—it is possible to direct them specifically to tumor cells that express the target, such as melanin in melanoma. mdpi.com

This approach combines the passive targeting capabilities of nanoparticles with the active targeting of the benzamide ligand. Nanoparticles inherently tend to accumulate in tumor tissue due to the enhanced permeability and retention (EPR) effect, where leaky tumor blood vessels and poor lymphatic drainage cause nanoparticles to be retained. frontiersin.org Adding a benzamide ligand to the nanoparticle surface can further enhance this accumulation and promote cellular uptake by the targeted cancer cells. worldbrainmapping.orgmdpi.com

Such nano-based systems could offer several advantages. They can carry a significantly larger payload of a therapeutic drug or imaging agent compared to a single molecule, potentially increasing treatment efficacy or image signal strength. researchgate.net Nanoparticles can also encapsulate drugs, protecting them from degradation in the bloodstream and improving their solubility and bioavailability. worldbrainmapping.org This controlled and targeted delivery can help reduce systemic side effects by minimizing the exposure of healthy tissues to potent therapeutic agents. nih.govworldbrainmapping.org While the specific integration of 4-Hydroxy-2-methoxybenzamide into nanocarriers is an area of ongoing research, the principles of nano-based drug delivery provide a clear framework for its future application in creating more effective and targeted cancer therapies and diagnostics. frontiersin.org

Biosynthetic Considerations and Natural Product Research

Occurrence of Related Metabolites in Medicinal Plants (e.g., 2-hydroxy-4-methoxybenzaldehyde)

While 4-hydroxy-2-methoxybenzamide itself is not widely reported as a natural product, a number of structurally related metabolites have been identified in a variety of medicinal plants. A prominent example is 2-hydroxy-4-methoxybenzaldehyde (B30951), an isomer of vanillin (B372448), which is a significant flavor compound found in the roots and rhizomes of several plant species. scispace.cominnovareacademics.inresearchgate.net This compound, also known as MBALD, HMB, or 2H4MB, is noted for its aromatic properties and has been the subject of research for its potential medicinal applications. scispace.cominnovareacademics.inresearchgate.net

The presence of 2-hydroxy-4-methoxybenzaldehyde has been documented in several important medicinal plants, highlighting a biosynthetic capacity for producing hydroxylated and methoxylated benzaldehyde (B42025) derivatives within the plant kingdom. scispace.comresearchgate.netnih.gov Notable examples include:

Decalepis hamiltonii : The roots of this plant are utilized in traditional Ayurvedic medicine and are known to contain 2-hydroxy-4-methoxybenzaldehyde as a key aromatic component. scispace.com

Hemidesmus indicus : Commonly known as Indian sarsaparilla, its roots also contain 2-hydroxy-4-methoxybenzaldehyde. scispace.com

Mondia whitei : This African medicinal plant is another source of 2-hydroxy-4-methoxybenzaldehyde. scispace.comresearchgate.netnih.gov

Periploca sepium : The root bark of this plant is a known source of 2-hydroxy-4-methoxybenzaldehyde. researchgate.netnih.govchemicalbook.com

Sclerocarya caffra : This plant is also reported to contain 2-hydroxy-4-methoxybenzaldehyde. researchgate.netnih.gov

The following table summarizes the occurrence of 2-hydroxy-4-methoxybenzaldehyde in these medicinal plants.

| Plant Species | Common Name | Part of Plant |

| Decalepis hamiltonii | Roots | |

| Hemidesmus indicus | Indian Sarsaparilla | Roots |

| Mondia whitei | Roots | |

| Periploca sepium | Root Bark | |

| Sclerocarya caffra |

Hypothetical Biosynthetic Pathways to this compound Analogues (e.g., Phenylpropanoid Pathway)

The biosynthesis of aromatic compounds in plants, such as hydroxylated and methoxylated benzamides, is predominantly achieved through the phenylpropanoid pathway. wikipedia.orgfrontiersin.orgresearchgate.net This metabolic route begins with the amino acid phenylalanine, which is derived from the shikimate pathway. wikipedia.orgfrontiersin.org

A hypothetical biosynthetic pathway for analogues of this compound can be postulated based on the established steps of the phenylpropanoid pathway:

Deamination of Phenylalanine : The initial step involves the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. wikipedia.org This is a critical control point that channels primary metabolites into the secondary metabolic pathway of phenylpropanoid synthesis. researchgate.net

Hydroxylation and Methylation : Following the formation of cinnamic acid, a series of hydroxylation and methylation reactions occur. These modifications are carried out by various enzymes, such as hydroxylases and O-methyltransferases, to produce a diverse array of intermediates, including p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.org

Chain Shortening : The three-carbon side chain of the C6-C3 phenylpropanoid skeleton is then shortened to a C6-C1 structure, leading to the formation of benzoic acid derivatives.

Amidation : The final step in the hypothetical formation of a benzamide (B126), such as an analogue of this compound, would involve the amidation of the corresponding benzoic acid derivative.

This sequence of enzymatic reactions provides a plausible route for the biosynthesis of various substituted benzamides found in nature. The specific substitution pattern of hydroxylation and methoxylation on the benzene (B151609) ring is determined by the substrate specificity of the enzymes present in a particular plant species.

The table below outlines the key stages and intermediates in the hypothetical phenylpropanoid pathway leading to benzamide analogues.

| Stage | Key Intermediate(s) | Key Enzyme(s) |

| Entry Point | Phenylalanine | Phenylalanine ammonia-lyase (PAL) |

| Core Phenylpropanoids | Cinnamic acid, p-Coumaric acid | Cinnamate-4-hydroxylase (C4H) |

| Benzoic Acid Formation | C6-C1 Benzoic Acid Derivatives | |

| Final Product Formation | Benzamide Analogues |

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Benzamide (B126) Analogues with Improved Potency and Selectivity

The rational design of novel benzamide analogues is a cornerstone of ongoing research, aimed at optimizing the parent compound's structure to achieve greater potency and more selective targeting of biological molecules. Through structure-activity relationship (SAR) studies, researchers are systematically modifying the 4-Hydroxy-2-methoxybenzamide framework to enhance its interactions with specific enzymes or receptors.

One prominent area of this research is in the development of tyrosinase inhibitors. A series of novel 2-hydroxy-4-methoxybenzohydrazide (B1586396) derivatives were designed and synthesized to explore their potential in this area. researchgate.net The findings from these studies have shown that specific substitutions can significantly enhance inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production. For instance, compound 4d from a synthesized series emerged as a potent mixed-type inhibitor of tyrosinase, with an IC50 value of 7.57 μM, which is approximately 2.5 times more effective than the standard inhibitor, kojic acid. researchgate.net

| Compound | IC50 (μM) for Tyrosinase Inhibition |

| 4b | 8.19 ± 0.25 |

| 4d | 7.57 |

| 4j | 8.92 ± 0.016 |

| Kojic Acid (Standard) | ~19 |

Data sourced from in vitro tyrosinase inhibitory assays. researchgate.net